molecular formula C9H15ClFNO B1476546 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one CAS No. 2002047-95-0

3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476546
CAS No.: 2002047-95-0
M. Wt: 207.67 g/mol
InChI Key: XKSFWWUTHTUCGP-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one ( 2002047-95-0) is a chemical compound with the molecular formula C9H15ClFNO and a molecular weight of 207.67 . It features a piperidine ring substituted with a fluoromethyl group at the 4-position, which is linked to a 3-chloropropan-1-one chain. This structure places it within a class of synthetically versatile piperidine derivatives . While specific biological data for this exact compound is not available in the public domain, related piperidinyl and chloro-substituted ketone scaffolds are frequently explored in medicinal chemistry for their potential as enzyme inhibitors . For instance, compounds containing the 3-chloro-4-fluorophenyl motif have been identified as potent inhibitors of tyrosinase from Agaricus bisporus , highlighting the potential research value of halogenated structures in probing enzyme active sites . Similarly, other piperidinol-based compounds have been screened for anti-tuberculosis activity, demonstrating the relevance of this core structure in infectious disease research . Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a candidate for profiling in various biochemical assays. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-1-[4-(fluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClFNO/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSFWWUTHTUCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes

Route 1: Nucleophilic Substitution and Piperidine Alkylation

A common approach involves the nucleophilic substitution of a suitable halo-propanone precursor with a piperidine derivative bearing a fluoromethyl substituent on the nitrogen. The general reaction steps are:

  • Preparation of 3-chloropropan-1-one intermediate : This can be achieved by halogenation of 3-hydroxypropan-1-one or by direct substitution on a suitable precursor using reagents like thionyl chloride or phosphorus pentachloride.

  • Synthesis of 4-(fluoromethyl)piperidine : The fluoromethyl group is introduced via nucleophilic substitution of a piperidine nitrogen with fluoromethyl halides (e.g., fluoromethyl bromide or iodide) under basic conditions.

  • Coupling step : The 3-chloropropan-1-one intermediate reacts with 4-(fluoromethyl)piperidine under base catalysis to form the target compound.

This method is supported by reaction conditions such as the use of halogenated hydrocarbon solvents (e.g., dichloromethane) and bases like cesium carbonate or sodium hydride to facilitate substitution.

Route 2: Multi-step Synthesis via Protected Intermediates

An alternative method involves protecting groups to stabilize reactive moieties during synthesis:

  • The piperidine nitrogen is first protected or functionalized.
  • The fluoromethyl group is introduced via chloromethyl ether or similar reagents in the presence of bases such as cesium carbonate.
  • The chloro-propanone moiety is introduced or modified in later steps.
  • Final deprotection yields the target compound.

This route is exemplified in the preparation of related nitrogen-containing compounds where Lewis acids (e.g., boron tribromide) or inorganic acids (e.g., HCl) are used to facilitate halogenation or deprotection steps.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
Halogenation Thionyl chloride, phosphorus pentachloride, or HCl Introduce chloro group on propanone Performed in halogenated hydrocarbon solvents
Alkylation Fluoromethyl halide (Br, I), base (Cs2CO3, NaH) Introduce fluoromethyl on piperidine nitrogen Reaction in DMF or dichloromethane, reflux or room temperature
Coupling Base (Cs2CO3), solvent (acetonitrile, DMF) Nucleophilic substitution to form final compound Reaction monitored by TLC, purified by chromatography
Protection/Deprotection Lewis acids (BBr3), inorganic acids (HCl) Protect or remove hydroxyl or other groups Ensures selectivity and yield

Yields and Purification

  • Yields for intermediate steps such as halo-substituted phenols or piperidine derivatives range from 48% to 81% depending on reaction conditions and purification methods.
  • Final products are typically purified by column chromatography using silica gel.
  • Reaction completion is monitored by thin-layer chromatography (TLC) and confirmed by LC-MS or NMR.

Research Findings and Comparative Analysis

Related Compounds and Synthetic Insights

  • Compounds structurally related to 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one, such as 3-chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one, have been synthesized using similar nucleophilic substitution and reduction strategies, highlighting the robustness of these methods.
  • The fluoromethyl group introduction is often achieved via nucleophilic substitution on piperidine nitrogen, with reaction conditions optimized to avoid side reactions.
  • Comparative studies show that halogenated solvents and bases like cesium carbonate provide better yields and cleaner reactions than other solvents or bases.

Reaction Optimization

  • Use of cesium carbonate as a base in DMF or acetonitrile under reflux conditions improves alkylation efficiency.
  • Protection of hydroxyl or amino groups using common protecting groups (e.g., ethoxymethoxy) enhances selectivity during multi-step synthesis.
  • Lewis acids such as boron tribromide are effective in deprotection steps without degrading sensitive functional groups.

Summary Table of Preparation Methods

Preparation Step Key Reagents Solvent Conditions Yield (%) Notes
Halogenation of propanone Thionyl chloride, HCl Dichloromethane Room temp to reflux 70-80 Introduces chloro group
Fluoromethylation of piperidine Fluoromethyl bromide/iodide, Cs2CO3 DMF, acetonitrile Reflux, overnight 60-85 Alkylation on nitrogen
Coupling reaction Piperidine derivative, chloro-propanone Acetonitrile, halogenated solvents Room temp to reflux 65-90 Nucleophilic substitution
Protection/deprotection BBr3, HCl Halogenated solvents Controlled temp 50-75 Enhances selectivity

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), and bases (triethylamine).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone).

Major Products:

    Substitution: Amino or thio derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Catalysis: Employed in catalytic reactions to study reaction mechanisms and develop new catalytic processes.

Biology:

    Biochemical Studies: Utilized in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Drug Development: Explored as a potential lead compound in the development of new therapeutic agents.

Medicine:

    Pharmacological Research: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems and receptor binding.

Industry:

    Chemical Manufacturing: Used in the production of specialty chemicals and fine chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

3-Chloro-1-(4-methylphenyl)propan-1-one
  • Structure : Aromatic substitution (4-methylphenyl) instead of piperidine.
  • Role in Synthesis: Used in the preparation of mexedrone, a synthetic cathinone. A chlorinated byproduct, α-chloromethylmephedrone (3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one), forms due to incomplete substitution during synthesis. This highlights the reactivity of the 3-chloro group in nucleophilic displacement reactions, which is less efficient compared to 2-chloro analogs .
3-Chloro-1-(piperidin-1-yl)propan-1-one
  • Structure : Lacks the fluoromethyl group on the piperidine ring.
  • Reactivity : In synthesis routes for isoflavone derivatives, the 3-chloro substituent exhibits poor reactivity compared to 2-chloro analogs due to steric hindrance and reduced electrophilicity at the carbonyl carbon. This underscores the importance of substituent positioning in reaction outcomes .
3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one
  • Structure : Substitution of fluoromethyl with thiomorpholine (S-containing heterocycle).
  • Impact : The thiomorpholine group introduces sulfur-based hydrogen bonding and redox activity, contrasting with the electronegative fluoromethyl group in the target compound. This difference may influence pharmacokinetic properties such as metabolic stability .

Aromatic vs. Aliphatic Ketone Derivatives

3-Chloro-1-(2,4-dichlorophenyl)propan-1-one
  • Synthesis: Prepared via Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-chloropropanoyl chloride.
  • Application : Serves as an intermediate in purine derivative synthesis. The dichlorophenyl group enhances lipophilicity, whereas the target compound’s aliphatic piperidine ring may reduce membrane permeability but improve water solubility .
3-Chloro-1-(4-(hexylthio)phenyl)propan-1-one
  • Structure : Features a hexylthio substituent on the aromatic ring.
  • Properties : The hexylthio group increases molecular weight (284.85 g/mol) and hydrophobicity compared to the target compound. Such modifications are typical in tuning compounds for specific receptor interactions or material science applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₀H₁₇ClFNO 221.7 4-(Fluoromethyl)piperidine Research use; discontinued
3-Chloro-1-(4-methylphenyl)propan-1-one C₁₀H₁₁ClO 182.65 4-Methylphenyl Precursor to synthetic cathinones
3-Chloro-1-(piperidin-1-yl)propan-1-one C₈H₁₄ClNO 175.66 Piperidine (no fluoromethyl) Poor reactivity in synthesis
3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one C₁₂H₂₁ClN₂OS 276.83 Thiomorpholine-substituted piperidine Enhanced hydrogen bonding potential
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one C₉H₇Cl₃O 237.51 2,4-Dichlorophenyl Intermediate in purine synthesis

Biological Activity

3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound with the molecular formula C9H15ClFNO. It features a piperidine ring substituted with a fluoromethyl group and a chloropropanone moiety, which contributes to its unique chemical and biological properties. This compound is primarily studied for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of more complex pharmaceuticals.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Fluoromethylation : The piperidine ring is first fluoromethylated using a suitable fluoromethylating agent.
  • Chlorination : The resulting fluoromethylpiperidine is chlorinated using agents like thionyl chloride or phosphorus pentachloride.
  • Coupling Reaction : The chlorinated intermediate is then coupled with a propanone derivative under controlled conditions to yield the final product.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The chloro group can be replaced by other nucleophiles.
  • Reduction Reactions : The carbonyl group can be reduced to an alcohol.
  • Oxidation Reactions : It can be oxidized to form corresponding carboxylic acids or other derivatives.

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, leading to significant biochemical changes.

Inhibition Studies

Research indicates that compounds similar to this compound may exhibit inhibitory activity against various protein kinases, including Class I PI3-kinase enzymes, which are implicated in numerous diseases, including cancer and inflammatory conditions .

Case Studies

A study on related compounds demonstrated that modifications in the structure could lead to varying degrees of potency against specific biological targets. For instance, derivatives with different substituents showed enhanced metabolic stability and reduced cytotoxicity while maintaining biological activity .

Comparative Analysis

CompoundBiological ActivityNotes
This compoundModerate to high potency against specific kinasesUnique fluoromethyl substitution enhances lipophilicity
3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-oneLower potency compared to fluorinated variantLacks the enhanced properties from fluorination
3-Chloro-1-(4-trifluoromethyl)piperidin-1-yl)propan-1-oneVaries; often less favorable due to steric effectsTrifluoromethyl group introduces bulk

Potential Applications

Given its structural features and biological activity, this compound holds promise for further development as a therapeutic agent targeting specific diseases associated with dysregulated kinase activities.

Q & A

Q. How to address discrepancies in reported biological activity across cell lines?

  • Methodological Answer :
  • Cell Permeability : Use LC-MS/MS to quantify intracellular concentrations. Fluoromethyl derivatives may accumulate differentially in HEK293 vs. HepG2 cells due to transporter expression .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify unintended targets (e.g., PDE4 inhibition) that confound IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one
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3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one

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